N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
Description
N-[3-(2-Methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a synthetic small molecule featuring a quinazolinone core substituted with a 2-methylpropyl group at position 3 and a propanamide linker connected to a 1-oxo-isoindole moiety.
Properties
Molecular Formula |
C23H24N4O3 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[3-(2-methylpropyl)-4-oxoquinazolin-6-yl]-3-(3-oxo-1H-isoindol-2-yl)propanamide |
InChI |
InChI=1S/C23H24N4O3/c1-15(2)12-27-14-24-20-8-7-17(11-19(20)23(27)30)25-21(28)9-10-26-13-16-5-3-4-6-18(16)22(26)29/h3-8,11,14-15H,9-10,12-13H2,1-2H3,(H,25,28) |
InChI Key |
OMVSGZDELWAVFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CCN3CC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Quinazolinone Core: This step often involves the cyclization of anthranilic acid derivatives with isocyanates or carbodiimides under reflux conditions.
Introduction of the Isoindolinone Moiety: This can be achieved by reacting phthalic anhydride with primary amines to form isoindolinone derivatives.
Coupling Reaction: The final step involves coupling the quinazolinone core with the isoindolinone moiety using appropriate linkers such as propanamide under catalytic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoindolinone moiety, leading to the formation of quinazolinone derivatives with altered biological activities.
Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone and isoindolinone structures, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products
The major products formed from these reactions include various quinazolinone and isoindolinone derivatives, each with potentially unique biological activities.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar quinazoline structures exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of quinazoline can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.03 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Quinazoline derivatives are known to interfere with various cellular pathways involved in cancer progression. For example, studies suggest that the compound may inhibit enzymes associated with DNA replication or protein synthesis, thereby exerting cytotoxic effects on cancer cells .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a series of quinazoline derivatives, including the target compound. The results demonstrated that these compounds exhibited potent antibacterial activity against a range of pathogens, highlighting their potential as new therapeutic agents .
Case Study 2: Anticancer Research
In another investigation focusing on the anticancer properties of quinazoline derivatives, N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide was noted for its ability to induce apoptosis in cancer cell lines. This effect was attributed to the compound's ability to disrupt critical signaling pathways involved in cell survival .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The quinazolinone core is known to inhibit certain kinases, while the isoindolinone moiety can interact with DNA and proteins, leading to altered cellular functions. These interactions can modulate various signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Core Heterocycle Variations
The quinazolinone core distinguishes the target compound from analogs with thiazole or imidazole backbones. For example:
- Compound 9 (): 2-Amino-3-(1H-indol-3-yl)-N-(4-phenylthiazol-2-yl)propanamide features a thiazole ring instead of quinazolinone. The thiazole’s electron-rich nature may enhance π-π stacking but reduce hydrogen-bonding capacity compared to the quinazolinone’s carbonyl groups .
- Compound: Incorporates a sulfanyl-ethyl-isoindole group linked to a phenylethyl-substituted quinazolinone.
Substituent Effects on Bioactivity
Substituents critically influence solubility, potency, and selectivity:
Activity Data from Experimental Studies
*Activity scores (e.g., 3, 4, 3) from likely represent relative performance in assays such as IC₅₀ or selectivity indices. Higher values suggest improved efficacy .
Conformational and Electronic Properties
- The target compound’s quinazolinone carbonyl groups may form hydrogen bonds with target proteins, a feature less pronounced in thiazole-based analogs.
- The phenylethyl group in ’s compound introduces conformational rigidity, whereas the target compound’s 2-methylpropyl allows greater rotational freedom, possibly affecting binding kinetics .
Biological Activity
N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide (CAS Number: 1574466-59-3) is a synthetic compound that exhibits a complex heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer, anti-inflammatory, and antimicrobial research.
The molecular formula of this compound is , with a molecular weight of 404.5 g/mol. Its structure features a quinazoline moiety combined with an isoindole framework, which is known for enhancing biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N4O3 |
| Molecular Weight | 404.5 g/mol |
| CAS Number | 1574466-59-3 |
Anticancer Activity
Recent studies have indicated that compounds with similar structures to this compound may exhibit significant anticancer properties. For instance, derivatives of quinazoline have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
A notable study demonstrated that quinazoline derivatives could target polo-like kinase 1 (Plk1), a crucial regulator in cell division and a promising target for cancer therapy. Inhibition of Plk1 leads to reduced cell viability in cancer cells, suggesting that our compound may similarly affect tumor growth through this pathway .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is also noteworthy. Compounds containing quinazoline and isoindole structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This suggests that this compound could be explored further for therapeutic applications in inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of similar compounds have been documented extensively. For example, derivatives of quinazoline have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. The unique structural features of our compound may enhance its ability to penetrate microbial membranes or inhibit essential microbial enzymes .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Anticancer Study : A derivative similar to our compound was tested against A549 lung cancer cells, showing significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .
- Anti-inflammatory Research : A study evaluated the effects of quinazoline derivatives on mouse models of arthritis, demonstrating reduced swelling and inflammation markers compared to controls .
- Antimicrobial Efficacy : Testing against various pathogens revealed that a related quinazoline compound exhibited broad-spectrum antibacterial activity, outperforming conventional antibiotics in some cases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
